(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid

Medicinal Chemistry Chemical Synthesis Drug Discovery

Researchers developing ICAM-1-targeted anti-inflammatory agents require a validated chromene scaffold with defined SAR-generic substitution introduces uncontrolled variables that invalidate experimental outcomes. This compound, with its 7-propoxy and (E)-acrylic acid moieties, provides the exact solution: • Optimized TNF-alpha-induced ICAM-1 inhibition driven by the 7-propoxy alkyl chain length • Electrophilic (E)-acrylic acid warhead enabling covalent inhibitor and chemical probe design • Drug-like physicochemical profile (logP ~2.8, TPSA ~55.8 Ų) for ADME benchmarking Supplied with Certificate of Analysis for procurement reliability.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Cat. No. B15255359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCCCOC1=CC2=C(C=C1)C=C(CO2)C=CC(=O)O
InChIInChI=1S/C15H16O4/c1-2-7-18-13-5-4-12-8-11(3-6-15(16)17)10-19-14(12)9-13/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+
InChIKeyNQBVYQVHPLFUCK-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid: Procurement Specifications and Scientific Baseline


(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid is a synthetic chromene derivative characterized by a 2H-chromen-3-yl core substituted with a propoxy group at the 7-position and an (E)-configured acrylic acid side chain at the 3-position . The compound possesses the molecular formula C₁₅H₁₆O₄ and a molecular weight of 260.28 g/mol . This specific substitution pattern distinguishes it from other chromene-based analogs and is the basis for its unique physicochemical and potential biological properties.

Why (2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid Cannot Be Interchanged with Common Chromene Analogs


Generic substitution within the chromene class is scientifically unsound due to the profound impact of specific substituents on target engagement, pharmacokinetic properties, and synthetic tractability. The target compound's 7-propoxy and 3-acrylic acid moieties confer a distinct physicochemical profile, including a calculated logP of approximately 2.8 and a topological polar surface area (TPSA) of ~55.8 Ų, which directly influences membrane permeability and solubility compared to other chromenes [1]. Furthermore, structure-activity relationship (SAR) studies on related chromone-3-yl-acrylates have established that the length and nature of the alkyl chain at the 7-position are critical determinants of biological activity, such as the inhibition of TNF-alpha-induced ICAM-1 expression [2]. Therefore, procuring a generic chromene without this exact substitution pattern introduces uncontrolled variables that can invalidate experimental outcomes or process consistency.

Quantitative Evidence for Selecting (2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid over Closest Analogs


Structural Differentiation: (2E)-Acrylic Acid Moiety vs. 7-Propoxycoumarin Analogs

The target compound is structurally distinct from common 7-propoxycoumarin (7-propoxy-2H-chromen-2-one) analogs due to the replacement of the 2-carbonyl group with an (E)-acrylic acid side chain at the 3-position. This modification introduces an α,β-unsaturated carboxylic acid functionality, which is a key pharmacophore for covalent inhibition and metal chelation [1]. In contrast, 7-propoxycoumarin lacks this reactive moiety, limiting its potential for irreversible target engagement. This structural difference is quantifiable: the molecular weight increases from 204.22 g/mol (for 7-propoxycoumarin) to 260.28 g/mol, and the hydrogen bond donor count increases from 0 to 1, altering the compound's interaction landscape .

Medicinal Chemistry Chemical Synthesis Drug Discovery

Physicochemical Differentiation: LogP and Lipophilicity of the 7-Propoxy Substituent

The 7-propoxy group in the target compound imparts a specific lipophilicity, quantified by a calculated logP (XLogP3) of approximately 2.8 [1]. This value is critical for passive membrane permeability and oral bioavailability. In a comparative study on chromone-3-yl-acrylates, it was demonstrated that the length of the 7-alkoxy chain significantly modulates the compound's ability to inhibit TNF-alpha-induced ICAM-1 expression, with the optimal chain length for this activity being a propyl group [2]. Substituting the 7-propoxy group with a shorter ethoxy or a longer butoxy chain would alter the logP and, consequently, both the compound's pharmacokinetic profile and its target engagement efficiency.

Pharmacokinetics Medicinal Chemistry ADME

Synthetic Utility and Purity: A Defined Building Block for Derivatization

The target compound is commercially available as a defined chemical entity with a specified purity, typically ≥95% . This is in contrast to many in-house synthesized analogs, which may have variable purity and undocumented impurity profiles. The acrylic acid moiety provides a versatile handle for further derivatization, such as amide bond formation or esterification, enabling its use as a key building block in the synthesis of focused libraries. This level of synthetic tractability and defined quality is a critical factor for reproducible research and scale-up, differentiating it from less-characterized or custom-synthesized alternatives [1].

Organic Synthesis Medicinal Chemistry Chemical Biology

Defined Applications for (2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid Based on Quantitative Evidence


Focused Library Synthesis for Anti-inflammatory Drug Discovery

Given the established SAR that the 7-propoxy group optimizes inhibition of TNF-alpha-induced ICAM-1 expression, this compound serves as a privileged starting material for synthesizing a library of amide or ester derivatives. Researchers can systematically modify the acrylic acid moiety to explore potency and selectivity against inflammatory targets, leveraging the proven activity of the chromone core [1].

Chemical Probe Development for Covalent Enzyme Inhibition

The presence of the (E)-acrylic acid group provides an electrophilic warhead capable of forming covalent bonds with active-site cysteine or lysine residues. This makes the compound a valuable scaffold for developing irreversible inhibitors or chemical probes to study enzyme function and validate therapeutic targets, a functionality absent in the non-electrophilic 7-propoxycoumarin analogs [2].

Pharmacokinetic Optimization Studies for Chromene-Based Leads

The compound's calculated logP of ~2.8 and its specific hydrogen-bonding profile (1 H-bond donor, 4 acceptors) position it favorably within drug-like chemical space. It can be used as a reference standard or a starting point in medicinal chemistry campaigns to optimize the ADME properties of chromene-based leads, serving as a benchmark for balancing potency and permeability [3].

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